molecular formula C9H10F3NO2 B8529533 2-(4-Trifluoromethoxyanilino)ethanol

2-(4-Trifluoromethoxyanilino)ethanol

Cat. No.: B8529533
M. Wt: 221.18 g/mol
InChI Key: VDDZSFZWHXDIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Trifluoromethoxyanilino)ethanol is a useful research compound. Its molecular formula is C9H10F3NO2 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)anilino]ethanol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)13-5-6-14/h1-4,13-14H,5-6H2

InChI Key

VDDZSFZWHXDIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-(4-trifluoromethoxyanilino)ethanol may be prepared in the following manner: 88.5 g of 4-trifluoromethoxyaniline and 31.2 g of 2-bromoethanol are heated at 160° C. for 1.5 hours. After cooling to a temperature in the region of 20° C., the reaction medium is taken up in 200 cm3 of dichloromethane and the insoluble matter is filtered and the filtrate concentrated to dryness under reduced pressure. After purification by chromatography on a silica column, using an ethyl acetate-cyclohexane mixture (40-60 by volume) as eluent, 26.8 g of 2-(4-trifluoromethoxyanilino)ethanol are obtained in the form of an orange-colored oil.
Name
2-(4-trifluoromethoxyanilino)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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